![molecular formula C5H9F3O4SSi B040721 Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate CAS No. 120801-75-4](/img/structure/B40721.png)
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Overview
Description
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluoroalkylation agent . It is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents .
Molecular Structure Analysis
The molecular formula of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is C5H9F3O4SSi . The molecular weight is 250.26 .Chemical Reactions Analysis
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is used in the preparation of difluorocyclopropenes and difluorocarbene reagents . It is a fluoroalkylation agent .Physical And Chemical Properties Analysis
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate has a boiling point of 156 °C . The density is 1.27 g/mL at 25 °C . The refractive index n20/D is 1.367 .Scientific Research Applications
Fluoroalkylation Agent
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is used as a fluoroalkylation agent . Fluoroalkylation is a type of chemical reaction where a fluorinated alkyl group is introduced into a molecule. This process is often used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Preparation of Difluorocyclopropenes
This compound is used as a reactant for the preparation of difluorocyclopropenes . Difluorocyclopropenes are a type of organic compound that contain a cyclopropene ring with two fluorine atoms. They are often used as building blocks in organic synthesis and have potential applications in medicinal chemistry and materials science.
Preparation of Difluorocarbene Reagents
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is also used for the preparation of difluorocarbene reagents . Difluorocarbenes are a type of carbene that contain two fluorine atoms. They are highly reactive species and are often used in organic synthesis for the introduction of difluoromethylene groups.
Trifluoromethylation of Alkyl Halides
While not directly related to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, its closely related compound, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, is a useful reagent for the trifluoromethylation of alkyl halides . This suggests that Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate may also have potential applications in this area.
Perfluoroalkylations for Aryl Iodides and Bromides
Similarly, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is also a broadly applicable reagent for perfluoroalkylations for aryl iodides and bromides . This again suggests that Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate may have similar applications.
Safety and Hazards
Mechanism of Action
Target of Action
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, also known as trimethylsilyl 2-(fluorosulfonyl)difluoroacetate, is primarily used as a fluoroalkylation agent . The primary targets of this compound are organic molecules that undergo fluoroalkylation reactions.
Mode of Action
This compound acts as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents . It interacts with its targets by donating its fluorine atoms, leading to the formation of new carbon-fluorine bonds in the target molecules .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of valuable organofluorine compounds . These compounds have wide applications in pharmaceuticals, agrochemicals, and materials science.
Result of Action
The primary result of the action of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is the formation of difluorocyclopropenes and difluorocarbene reagents . These compounds are valuable in various fields of chemistry due to their unique properties.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to react with water , suggesting that it should be stored and used in a dry environment. Furthermore, it is a flammable and corrosive substance , indicating that it should be handled with care to ensure safety.
properties
IUPAC Name |
trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVSCKNABCCCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380752 | |
Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
CAS RN |
120801-75-4 | |
Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trimethylsilyl 2,2-difluoro-2-sulfoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in organic synthesis?
A1: TFDA serves as a highly effective precursor for generating difluorocarbene [, , , , ]. This reactive intermediate plays a crucial role in synthesizing a diverse range of organofluorine compounds, which are valuable in medicinal chemistry, materials science, and agrochemicals.
Q2: How does TFDA compare to other difluorocarbene sources in terms of reactivity?
A2: Research indicates that TFDA demonstrates reactivity comparable to methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) under specific high concentration and temperature conditions []. This similarity allows for efficient difluorocyclopropanation reactions even with less reactive substrates like n-butyl acrylate [].
Q3: What are the advantages of using catalysts like N-heterocyclic carbenes (NHCs) or proton sponges in conjunction with TFDA for difluorocarbene generation?
A3: Employing catalysts like NHCs [] or proton sponges [] alongside TFDA offers milder reaction conditions for difluorocarbene generation. This proves particularly beneficial when working with sensitive substrates that might degrade under harsher conditions.
Q4: Can you provide specific examples of how the difluorocarbene generated from TFDA is utilized in synthetic transformations?
A4: Difluorocarbene generated from TFDA facilitates various transformations, including:
- Difluoromethylation of (thio)carbonyl compounds: This reaction produces valuable difluoromethyl (thio)ethers [].
- Synthesis of fluorinated heterocycles: Reactions with thiophenes and thia/oxazoles lead to the formation of diverse fluorinated heterocyclic compounds [].
- Difluorocyclopropanation of silyl dienol ethers: This reaction, often followed by a vinylcyclopropane-cyclopentene rearrangement, grants access to difluorinated cyclopentanones and cyclopentenones [, ].
- Aryl Difluoromethyl Ether Synthesis: NHC-catalyzed difluorocarbene generation from TFDA enables the synthesis of enol difluoromethyl ethers from starting materials like cyclohexenones [].
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